5-Chloro-2-nitrocinnamic acid
Description
5-Chloro-2-nitrocinnamic acid (CAS: 20357-28-2) is a cinnamic acid derivative with a chloro (-Cl) substituent at the 5-position and a nitro (-NO₂) group at the 2-position of the benzene ring. Its molecular formula is C₉H₆ClNO₄, and it features a conjugated propenoic acid chain (CH=CH-COOH) attached to the aromatic ring . This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The compound is commercially available with a purity ≥95% and a molecular weight of 227.60 g/mol .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIUBAKYZFXKE-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrocinnamic acid can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with acetic anhydride in the presence of sodium acetate at elevated temperatures . The reaction conditions typically involve heating the mixture to around 145°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-Chloro-2-nitrocinnamic acid often involve the nitration of m-dichlorobenzene using a mixed acid of sulfuric acid and nitric acid at controlled temperatures (45-55°C) for several hours . The resulting 2,4-dichloronitrobenzene is then subjected to high-pressure amination with liquid ammonia at elevated temperatures (140-150°C) and pressures (7.0-8.5 MPa) to yield 5-chloro-2-nitroaniline, which can be further processed to obtain 5-Chloro-2-nitrocinnamic acid .
Chemical Reactions Analysis
Stability
The compound exhibits stability under normal conditions but requires caution with incompatible products (e.g., strong oxidizers) and excessive heat, which may trigger decomposition .
Reactivity
-
Radical Reactions :
-
Hydroxyl Radical (- OH) Interaction :
The nitro group at the 2-position and chloro group at the 5-position influence reaction pathways. At pH 7, - OH radicals can attack via three routes:-
Aromatic Ring Addition : Nitro groups deactivate the ring, directing radicals to the aliphatic double bond .
-
Aliphatic Double Bond Addition : The conjugated system facilitates radical trapping at the double bond .
-
Electron Transfer : The nitro group’s electron-withdrawing nature may enable one-electron transfer mechanisms .
-
-
Azide Radical (- N₃⁻) Interaction :
Substituent effects play a role here. The nitro group’s position and electron-withdrawing nature may alter reaction rates compared to unsubstituted cinnamic acids .
-
-
Decarboxylation :
Under radical conditions (e.g., light or heat), decarboxylative halogenation could occur, though specific data for 5-chloro-2-nitrocinnamic acid is limited. Analogous reactions in carboxylic acids involve homolytic cleavage of acyloxy radicals, releasing CO₂ and forming alkyl radicals .
Radical Pathways
Scientific Research Applications
Antimicrobial Activity
Cinnamic acid derivatives, including 5-chloro-2-nitrocinnamic acid, have been shown to exhibit potent antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, studies have highlighted that modifications in the structure of cinnamic acid derivatives can enhance their efficacy against drug-resistant microbial strains, which is a growing concern in global health .
- Mechanism of Action : The antimicrobial activity is often attributed to the presence of electron-withdrawing groups, such as chlorine or nitro groups, which enhance the compound's ability to disrupt microbial cell membranes or interfere with vital metabolic processes .
Anticancer Properties
5-Chloro-2-nitrocinnamic acid has also been investigated for its potential as an anticancer agent. Research has demonstrated that cinnamic acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
- Case Studies :
- In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For example, compounds derived from cinnamic acid have been reported to enhance the efficacy of conventional chemotherapeutic agents by increasing their bioavailability and reducing resistance mechanisms in cancer cells .
- A notable study found that specific modifications in the structure of cinnamic acid derivatives led to improved activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting the importance of structural optimization in drug design .
Antifungal Activity
Research has revealed that 5-chloro-2-nitrocinnamic acid and its derivatives possess antifungal properties, particularly against Candida species. A recent study synthesized various alkyl and aryl derivatives from 2-nitrocinnamic acid and tested them for antifungal activity .
- Findings :
- Among the synthesized compounds, certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like nystatin. For example, isopropyl 2-nitrocinnamate showed promising results with an MIC of 513.52 μM against multiple Candida strains .
Chemical Properties and Structure-Activity Relationship
The chemical structure of 5-chloro-2-nitrocinnamic acid plays a crucial role in determining its biological activity. The presence of both chlorine and nitro functional groups enhances its reactivity and interaction with biological targets.
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Chloro-2-nitrocinnamic Acid | Structure | Effective against bacteria and fungi | Induces apoptosis in cancer cells |
| Isopropyl 2-nitrocinnamate | N/A | MIC = 513.52 μM against Candida spp. | N/A |
| Perillyl 2-nitrocinnamate | N/A | MIC = 390.99–781.98 μM | N/A |
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrocinnamic acid and its derivatives involves the interaction with various molecular targets and pathways. For example, cinnamic acid derivatives have been shown to exhibit antioxidant properties by donating electrons to neutralize free radicals . Additionally, the presence of electron-withdrawing groups on the phenyl ring can enhance the compound’s biological activity, such as its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Chloro-5-nitrocinnamic Acid (CAS: 36015-19-7)
- Structure : Chloro at 2-position, nitro at 5-position.
- Molecular Weight : 227.60 g/mol (same as 5-Chloro-2-nitrocinnamic acid).
- Purity : >97.0% (GC/TLC) .
- Key Differences: The reversed substituent positions alter electronic effects. The nitro group at the 5-position (meta to the propenoic acid chain) may reduce steric hindrance compared to the ortho-nitro configuration in 5-Chloro-2-nitrocinnamic acid. This impacts reactivity in reactions like cycloadditions or esterifications .
5-Chloro-2-nitrobenzoic Acid (CAS: 2516-95-2)
- Structure: Replaces the propenoic acid chain with a carboxylic acid (-COOH) group.
- Molecular Weight : 201.56 g/mol.
- Physical Properties : Melting point = 137–141°C (higher than cinnamic analogs due to stronger hydrogen bonding via -COOH) .
- Applications : Primarily used as a synthetic intermediate for dyes and pharmaceuticals. The absence of the conjugated double bond reduces UV absorption utility compared to cinnamic derivatives .
Functional Group Variants
5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS: 1042623-41-5)
- Structure: Replaces the propenoic acid with an amide (-CONH-cyclopropyl).
- Molecular Formula : C₁₀H₉ClN₂O₃.
- Key Differences: The amide group enhances hydrogen-bonding capacity (both donor and acceptor) and lipophilicity, making it more suitable for biological applications. However, the lack of a carboxylic acid reduces solubility in polar solvents .
5-Chloro-4-fluoro-2-nitrobenzoic Acid (CAS: 138762-97-7)
- Structure : Adds a fluorine atom at the 4-position.
- The melting point and solubility are likely lower than non-fluorinated analogs due to reduced hydrogen bonding .
Biological Activity
5-Chloro-2-nitrocinnamic acid (CAS Number: 20357-28-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly in cancer therapy and as an antimicrobial agent.
Synthesis of 5-Chloro-2-Nitrocinnamic Acid
The synthesis of 5-Chloro-2-nitrocinnamic acid typically involves the nitration of cinnamic acid derivatives. The general synthetic pathway includes:
- Starting Material : Cinnamic acid is used as a precursor.
- Nitration Reaction : The introduction of the nitro group is achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
- Chlorination : The chlorination step can be performed using reagents like thionyl chloride to introduce the chlorine atom at the 5-position.
This multi-step synthesis allows for precise control over the reaction conditions, ensuring high purity and yield of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Chloro-2-nitrocinnamic acid:
- Mechanism of Action : The compound has been shown to inhibit specific oncogenic microRNAs (miRNAs), which are crucial in regulating gene expression associated with cancer progression. For instance, conjugates containing this compound have demonstrated a significant reduction in mature miRNA levels, leading to decreased cell proliferation in cancer cell lines .
- Case Study : In vitro studies indicated that treatment with 5-Chloro-2-nitrocinnamic acid derivatives resulted in a marked increase in the G0/G1 phase of the cell cycle and a decrease in the S phase, suggesting effective inhibition of cell cycle progression and proliferation .
Antimicrobial Activity
5-Chloro-2-nitrocinnamic acid also exhibits promising antimicrobial properties:
- Broad-Spectrum Efficacy : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity makes it a candidate for developing new antimicrobial agents .
- Mechanism : The presence of electron-withdrawing groups enhances its antimicrobial activity by affecting membrane integrity and function in microbial cells .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
